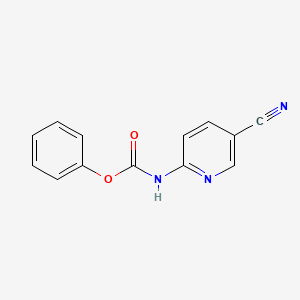

Phenyl (5-cyanopyridin-2-yl)carbamate

Description

Phenyl (5-cyanopyridin-2-yl)carbamate is a carbamate derivative featuring a phenyl group linked to a pyridine ring substituted with a cyano group at the 5-position. Carbamates are characterized by their urethane linkage (-O-C(=O)-N<), which confers diverse chemical and biological properties. The cyano group and pyridine moiety may influence electronic properties, solubility, and reactivity, making it a candidate for further functionalization or targeted biological activity .

Properties

Molecular Formula |

C13H9N3O2 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

phenyl N-(5-cyanopyridin-2-yl)carbamate |

InChI |

InChI=1S/C13H9N3O2/c14-8-10-6-7-12(15-9-10)16-13(17)18-11-4-2-1-3-5-11/h1-7,9H,(H,15,16,17) |

InChI Key |

BGVAIBDDJMMAML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

tert-Butyl (5-cyanopyridin-2-yl)carbamate

- Structure : Differs by substituting the phenyl group with a tert-butyloxycarbonyl (Boc) protecting group.

- Synthesis: Typically synthesized via Boc protection of 5-cyanopyridin-2-amine, a standard method for amine protection in organic synthesis .

- Applications : Primarily used as an intermediate in pharmaceutical synthesis due to the Boc group’s stability under acidic conditions.

Phenyl (2-chloro-4-hydroxyphenyl)carbamate

- Structure: Features a chloro-hydroxyphenyl substituent instead of the 5-cyanopyridinyl group.

- Properties: The electron-withdrawing chlorine and hydroxyl groups may enhance hydrogen-bonding interactions, altering solubility and reactivity. Likely investigated for antimicrobial or enzyme-inhibiting properties due to phenolic motifs .

Fentanyl Methyl Carbamate

- Structure: Contains a piperidine-phenethyl backbone with a methyl carbamate group, unlike the pyridine-cyano system.

- Applications : A synthetic opioid analog with high receptor affinity. Demonstrates how carbamate groups can modulate pharmacokinetics (e.g., metabolic stability) in bioactive molecules .

3-Iodo-2-propynyl Phenyl Carbamate (IPPhC)

- Structure : Includes an iodoalkynyl group (C≡C-I) attached to the carbamate.

- Applications : Used in marine antifouling paints due to biocidal activity. The iodine and alkynyl groups enhance electrophilic reactivity, enabling covalent interactions with biological targets .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Carbamates

| Compound | Substituents | log P* | Key Applications | Stability Notes |

|---|---|---|---|---|

| Phenyl (5-cyanopyridin-2-yl)carbamate | 5-cyano-pyridin-2-yl, phenyl | ~2.1 | Pharmaceutical intermediate (inferred) | Susceptible to hydrolysis under basic conditions |

| tert-Butyl (5-cyanopyridin-2-yl)carbamate | Boc, 5-cyano-pyridin-2-yl | ~3.5 | Drug synthesis | Acid-stable, base-labile |

| Fentanyl Methyl Carbamate | Piperidine-phenethyl, methyl | ~3.8 | Opioid receptor modulation | High metabolic stability |

| IPPhC | Iodoalkynyl, phenyl | ~4.2 | Biocidal coatings | Light-sensitive, reactive |

*Estimated log P values based on substituent contributions .

Reactivity and Stability

- Hydrolysis Sensitivity: Phenyl carbamates generally undergo hydrolysis under alkaline conditions. The electron-withdrawing cyano group in this compound may accelerate this process compared to tert-butyl derivatives .

- Biocidal Activity: IPPhC’s iodoalkynyl group confers rapid reactivity with thiols in enzymes, unlike the cyano-pyridinyl carbamate, which lacks such electrophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.